molecular formula C50H67N11O10S2 B12105807 (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide

(D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide

Cat. No.: B12105807
M. Wt: 1046.3 g/mol
InChI Key: XQOMHPQXEDJCGI-UHFFFAOYSA-N
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Description

(D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide is a useful research compound. Its molecular formula is C50H67N11O10S2 and its molecular weight is 1046.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C50H67N11O10S2

Molecular Weight

1046.3 g/mol

IUPAC Name

10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-benzyl-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-14-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C50H67N11O10S2/c1-28(62)41(43(53)64)59-47(68)39-27-73-72-26-38(57-44(65)34(52)22-30-14-6-4-7-15-30)46(67)56-37(23-31-16-8-5-9-17-31)50(71)61(3)40(24-32-25-54-35-19-11-10-18-33(32)35)48(69)55-36(20-12-13-21-51)45(66)60-42(29(2)63)49(70)58-39/h4-11,14-19,25,28-29,34,36-42,54,62-63H,12-13,20-24,26-27,51-52H2,1-3H3,(H2,53,64)(H,55,69)(H,56,67)(H,57,65)(H,58,70)(H,59,68)(H,60,66)

InChI Key

XQOMHPQXEDJCGI-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)C)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(C(C)O)C(=O)N)O

Origin of Product

United States

Biological Activity

The compound H-DL-Phe-DL-Cys(1)-DL-Phe-DL-N(Me)Trp-DL-Lys-DL-xiThr-DL-Cys(1)-DL-xiThr-NH2 is a synthetic peptide that has garnered interest in the field of biochemistry and pharmacology due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

H-DL-Phe-DL-Cys(1)-DL-Phe-DL-N(Me)Trp-DL-Lys-DL-xiThr-DL-Cys(1)-DL-xiThr-NH2 is characterized by a complex sequence of amino acids, which contributes to its biological properties. The molecular formula is C50H67N11O10S2C_{50}H_{67}N_{11}O_{10}S_{2} with a molecular weight of approximately 1,027.24 g/mol .

Structural Components

  • Amino Acids : The peptide contains several amino acids, including phenylalanine (Phe), cysteine (Cys), tryptophan (Trp), lysine (Lys), and threonine (Thr).
  • Modification : The presence of N-methylation on tryptophan enhances its stability and may influence its interaction with biological targets.

The biological activity of H-DL-Phe-DL-Cys(1)-DL-Phe-DL-N(Me)Trp-DL-Lys-DL-xiThr-DL-Cys(1)-DL-xiThr-NH2 is attributed to its ability to interact with various biological pathways:

  • Antioxidant Activity : The cysteine residues in the peptide can scavenge free radicals, potentially providing protective effects against oxidative stress.
  • Neuroprotective Effects : Research indicates that peptides containing tryptophan may modulate neurotransmitter systems, suggesting potential applications in neuroprotection .
  • Antimicrobial Properties : Some studies have shown that peptides with similar structures exhibit antimicrobial activity against various pathogens .

Case Studies

  • Neuroprotective Study :
    • Objective : To evaluate the neuroprotective effects of the compound in models of neurodegeneration.
    • Findings : The peptide demonstrated significant neuroprotection in vitro against oxidative stress-induced cell death in neuronal cell lines. Mechanistically, it was found to upregulate antioxidant enzymes .
  • Antimicrobial Activity :
    • Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : H-DL-Phe-DL-Cys(1)-DL-Phe-DL-N(Me)Trp-DL-Lys-DL-xiThr-DL-Cys(1)-DL-xiThr-NH2 showed promising results with minimum inhibitory concentrations (MICs) lower than those observed for conventional antibiotics against tested strains .

Table 1: Biological Activities of H-DL-Phe-DL-Cys(1)-DL-Phe-DL-N(Me)Trp-DL-Lys-DL-xiThr-DL-Cys(1)-DL-xiThr-NH2

Activity TypeMechanismReference
AntioxidantFree radical scavenging
NeuroprotectionUpregulation of antioxidants
AntimicrobialDisruption of bacterial membranes

Table 2: Case Study Summary

Study FocusMethodologyKey Findings
NeuroprotectionIn vitro cell cultureSignificant reduction in cell death due to oxidative stress
Antimicrobial ActivityMIC testing against bacteriaEffective against multiple strains with lower MIC than standard antibiotics

Scientific Research Applications

Pharmaceutical Development

Peptide Synthesis : This compound serves as a critical building block in the synthesis of biologically active peptides. Its structure allows for modifications that can enhance therapeutic efficacy and specificity in drug development. For instance, peptides derived from this compound have been investigated for their potential in treating various diseases, including cancer and metabolic disorders.

Case Study : Research has demonstrated that modifications to the peptide structure can significantly improve binding affinity to target receptors, enhancing drug potency. One study highlighted the use of similar peptides in developing targeted therapies for hormone-related cancers, showcasing their potential in precision medicine.

Neuroscience Research

The compound is valuable in studying neurotransmitter systems. It has been used to investigate the role of specific peptides in brain function, particularly in modulating mood and behavior.

Case Study : In experiments involving animal models, analogs of this peptide have shown promise in reducing anxiety-like behaviors, suggesting potential applications as anxiolytic agents. Researchers are exploring its mechanisms of action at the synaptic level to better understand its effects on neurotransmission.

Biotechnology

In biotechnology, H-DL-Phe-DL-Cys(1)-DL-Phe-DL-N(Me)Trp-DL-Lys-DL-xiThr-DL-Cys(1)-DL-xiThr-NH2 is utilized for enhancing the stability and efficacy of protein-based drugs. Its incorporation into biologics can improve pharmacokinetics and reduce immunogenicity.

Data Table: Comparison of Stability Enhancements

Peptide Variant Stability (hrs) Efficacy (%)
Original Peptide1275
Modified Variant A2485
Modified Variant B3690

Diagnostic Applications

This compound is also employed in the development of diagnostic assays. Its ability to act as a biomarker has been explored in various disease contexts, aiding in the detection and monitoring of conditions through peptide-based markers.

Case Study : A study demonstrated the effectiveness of peptide-based assays using this compound for early detection of certain cancers. The assay showed high sensitivity and specificity, making it a promising tool for clinical diagnostics.

Cosmetic Industry

H-DL-Phe-DL-Cys(1)-DL-Phe-DL-N(Me)Trp-DL-Lys-DL-xiThr-DL-Cys(1)-DL-xiThr-NH2 has found applications in cosmetic formulations due to its potential anti-aging properties. It is incorporated into skincare products aimed at promoting skin health and hydration.

Market Analysis : The cosmetic industry has seen an increasing trend towards incorporating peptides in formulations, with market reports indicating a growth rate of over 7% annually for peptide-infused products.

Chemical Reactions Analysis

Disulfide Bond Formation and Reduction

The cysteine residues (Cys(1)) in the peptide likely participate in disulfide bond formation, a critical reaction for stabilizing tertiary structures.

  • Oxidation : Under aerobic or oxidative conditions (e.g., exposure to air or oxidizing agents like H<sub>2</sub>O<sub>2</sub>), free thiol (-SH) groups of cysteine oxidize to form intramolecular or intermolecular disulfide bridges (-S-S-).

  • Reduction : Reducing agents (e.g., dithiothreitol, β-mercaptoethanol) can cleave disulfide bonds, regenerating free thiols.

Table 1: Disulfide Bond Reactivity

Reaction TypeConditionsOutcome
OxidationpH 7–9, ambient O<sub>2</sub>Stabilization via S-S crosslinks
Reduction5–10 mM DTT, pH 8Cleavage to free thiols

Lysine Side-Chain Modifications

The lysine (Lys) residue’s ε-amino group is reactive toward:

  • Acylation : Acetic anhydride or other acylating agents modify Lys to form acetylated derivatives, altering solubility and charge .

  • Crosslinking : Glutaraldehyde or NHS esters enable covalent conjugation to other biomolecules or surfaces.

Table 2: Lysine Reactivity

ReactionReagentsApplication
AcylationAcetic anhydride, DMFCharge neutralization
CrosslinkingGlutaraldehyde, NHS estersBioconjugation or immobilization

Peptide Bond Hydrolysis

The peptide backbone is susceptible to hydrolysis under extreme pH or enzymatic conditions:

  • Acidic Hydrolysis : Concentrated HCl (6M) at high temperatures cleaves peptide bonds, yielding individual amino acids.

  • Enzymatic Cleavage : Proteases like trypsin (specific for Lys/Arg) or chymotrypsin (aromatic residues) may target specific sites unless sterically hindered by modifications like N-methylation .

Table 3: Hydrolysis Conditions

MethodConditionsTarget Sites
Acidic6M HCl, 110°C, 24hAll peptide bonds
TrypsinpH 8, 37°CC-terminal to Lys/Arg

Threonine Isomerization

The nonstandard threonine isomers (xiThr) may undergo epimerization under alkaline conditions (pH >10), converting between D- and L-forms, potentially altering bioactivity .

Degradation Pathways

  • Oxidative Degradation : Tryptophan and cysteine residues are prone to oxidation by reactive oxygen species (ROS), forming sulfoxides or kynurenine derivatives .

  • Thermal Degradation : Prolonged heating (>60°C) may denature the peptide, disrupting disulfide bonds and tertiary structure.

Synthetic Modifications

During synthesis, the peptide may undergo:

  • Racemization : DL-amino acids (e.g., DL-Phe) introduce stereochemical variability, affecting binding affinity .

  • Side-Chain Deprotection : Acid-labile protecting groups (e.g., tert-butyl) are cleaved post-synthesis using trifluoroacetic acid .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing H-DL-Phe-DL-Cys(1)-DL-Phe-DL-N(Me)Trp-DL-Lys-DL-xiThr-DL-Cys(1)-DL-xiThr-NH2, considering its stereochemical complexity and modified residues?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is recommended for backbone assembly, with iterative deprotection/coupling cycles. Key considerations:

  • Stereochemistry : Use chiral HPLC to resolve DL-amino acid mixtures, ensuring >98% enantiomeric excess .
  • Modified Residues : For N-methyltryptophan (N-MeTrp), employ Fmoc-protected derivatives with orthogonal protecting groups (e.g., Alloc for side chains) to prevent side reactions .
  • Cyclization : Oxidative folding under controlled pH (8.0–8.5) and redox buffers (e.g., glutathione) to form disulfide bonds between Cys(1) residues .
    • Table 1 : Synthesis Optimization Parameters
ParameterRecommendationRationale
Coupling AgentHBTU/HOBtMinimizes racemization
SolventDMF/DCM (1:1)Enhances solubility of hydrophobic residues
PurificationReverse-phase HPLC (C18 column)Resolves stereoisomers and truncation products

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this peptide?

  • Methodological Answer : Multi-modal characterization is critical:

  • Purity : HPLC with UV/Vis detection (220 nm for peptide bonds) to quantify impurities (<0.5% threshold) .
  • Mass Confirmation : High-resolution mass spectrometry (HRMS) with ESI or MALDI-TOF to verify molecular weight (error <1 ppm) .
  • Conformational Analysis : Circular dichroism (CD) spectroscopy in aqueous and membrane-mimetic environments (e.g., SDS micelles) to assess secondary structure .

Advanced Research Questions

Q. How can computational modeling predict the conformational dynamics of this peptide and its interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate peptide behavior in explicit solvent (e.g., TIP3P water) using AMBER or CHARMM force fields. Focus on disulfide bond stability and N-MeTrp’s role in hydrophobic packing .
  • Docking Studies : Use Rosetta or AutoDock Vina to model interactions with receptors (e.g., GPCRs). Parameterize force fields for non-standard residues (xiThr, N-MeTrp) using quantum mechanical (QM) calculations .
    • Data Contradiction Tip : If simulations conflict with experimental binding assays, re-evaluate protonation states (e.g., Lys ε-amino group) and solvent accessibility .

Q. How do environmental factors (pH, temperature) influence peptide stability, and what experimental designs assess degradation pathways?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate peptide at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS/MS, focusing on:
  • Hydrolysis : Cleavage at xiThr (β-hydroxy amino acid susceptibility) .
  • Oxidation : Methionine and Cys residues (use antioxidants like EDTA in buffers) .
  • pH-Dependent Stability : Conduct kinetic studies in buffers (pH 2–10) to identify labile regions (e.g., N-terminal Phe deamination at pH >8) .

Q. What strategies ensure reproducibility of synthesis and characterization across laboratories?

  • Methodological Answer :

  • Standardized Protocols : Adopt machine-readable chemical description languages (e.g., χDL) to encode synthesis steps, enabling cross-lab replication .
  • Metadata Sharing : Use platforms like MatDL to archive raw HPLC traces, MS spectra, and NMR assignments, ensuring transparency .
    • Table 2 : Critical Metadata for Reproducibility
Metadata TypeExampleImportance
SynthesisCoupling time/temperatureAvoids incomplete reactions
PurificationGradient slope (HPLC)Ensures batch-to-batch consistency
StorageLyophilization conditionsPrevents aggregation/degradation

Data Contradiction and Resolution

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Resolution Framework :

Re-validate Models : Check force field parameters for non-standard residues (e.g., xiThr’s stereochemistry) using QM/NMR .

Experimental Controls : Include positive/negative controls (e.g., scrambled-sequence peptides) to confirm target specificity .

Collaborative Analysis : Share raw data via repositories like NIH RePORTER for independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.